molecular formula C10H15NO2S B3188409 N-Isopropyl-4-methylbenzenesulfonamide CAS No. 21230-07-9

N-Isopropyl-4-methylbenzenesulfonamide

Cat. No.: B3188409
CAS No.: 21230-07-9
M. Wt: 213.3 g/mol
InChI Key: NXUHAAIJVABUMJ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methylbenzenesulfonamide ( 21230-07-9) is an alkylated sulfonamide derivative with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound serves as a valuable building block and reagent in organic synthesis, particularly in N-alkylation reactions using inactive ethers as alkylating reagents . Its structural features, including the sulfonamide group with S=O and S-N bonds, as identified in related crystalline structures, contribute to its reactivity and potential for forming intramolecular hydrogen bonds and intermolecular interactions in the solid state . Researchers utilize this chemical in the development of novel synthetic methodologies and as a precursor in medicinal chemistry. It is readily soluble in polar solvents such as ethanol and water, facilitating its use in various reaction conditions . As a handling precaution, it may cause skin and eye irritation and respiratory irritation; it is recommended to keep the container tightly closed and store it sealed in a dry environment at ambient temperatures . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)11-14(12,13)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHAAIJVABUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402001
Record name N-Isopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21230-07-9
Record name N-Isopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of N Isopropyl 4 Methylbenzenesulfonamide

The fundamental properties of N-Isopropyl-4-methylbenzenesulfonamide are dictated by its molecular structure.

Table 1:

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S thermofisher.com
Molecular Weight 213.30 g/mol chemicalbook.com
IUPAC Name 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide thermofisher.com
CAS Number 21230-07-9 thermofisher.com
Appearance Not specified, likely a solid at room temperature
Solubility Soluble in water and ethanol fishersci.com

Synthesis of N Isopropyl 4 Methylbenzenesulfonamide

The primary synthetic route to N-Isopropyl-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with isopropylamine (B41738). nsf.govnih.gov This is a classic example of nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine (B92270) or an aqueous solution of a carbonate. nih.govnsf.gov The choice of solvent can influence the reaction rate and yield, with solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed. nih.govnsf.gov

A general reaction scheme is as follows:

p-toluenesulfonyl chloride + isopropylamine → this compound + HCl

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) on N-Isopropyl-4-methylbenzenesulfonamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, electronic properties, and spectroscopic signatures with a high degree of accuracy.

The electronic character of a molecule is fundamental to its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

For sulfonamide derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom of the sulfonamide group, while the LUMO tends to be distributed across the sulfonyl group and the aromatic ring. researchgate.net In a study on 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, the calculated HOMO and LUMO energy values were -6.125 eV and -1.157 eV, respectively, resulting in a significant energy gap that indicates good stability. researchgate.net For this compound, a similar distribution would be expected, with the isopropyl group contributing to the electronic properties.

The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgavogadro.cc In MEP maps, regions of negative potential are typically colored red, indicating an excess of electrons and a favorability for electrophilic attack, while regions of positive potential are colored blue, indicating an electron deficiency and favorability for nucleophilic attack. researchgate.netyoutube.com For sulfonamides, the oxygen atoms of the sulfonyl group are consistently shown to be the most electron-rich sites, appearing as intense red on MEP maps. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen, if present, and the hydrogens of the aromatic ring typically represent the most electron-poor regions. mdpi.com This distribution makes the sulfonyl oxygens strong hydrogen bond acceptors, a key feature in their biological activity.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Sulfonamide Data for 4-methyl-N-(2-methylphenyl) benzene sulfonamide

Parameter Energy (eV)
EHOMO -6.125
ELUMO -1.157
Energy Gap (ΔE) 4.968

Source: Adapted from studies on similar sulfonamide structures. researchgate.net

The synthesis of this compound, like many N-substituted sulfonamides, is typically achieved through the nucleophilic substitution reaction between 4-toluenesulfonyl chloride and isopropylamine (B41738). This reaction involves the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. acs.org

Computational chemistry can model this reaction pathway to determine its energetic and thermodynamic feasibility. By calculating the potential energy surface, researchers can identify the transition state structures and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Kinetic studies of similar electrochemical sulfonamide syntheses have shown that the initial step, the oxidation of a thiol to a disulfide, occurs rapidly. acs.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative to explore the conformational behavior and dynamics of molecules.

The biological function and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the C(aryl)-S bond and the S-N bond. libretexts.org

Conformational analysis of similar sulfonamides has revealed distinct energy minima. kcl.ac.uknih.gov Studies on benzenesulfonamide (B165840) have shown that the conformation where the S-N bond is perpendicular to the plane of the benzene ring is energetically favored. kcl.ac.uk Furthermore, rotation around the S-N bond leads to different arrangements of the N-substituents relative to the sulfonyl group. For primary sulfonamides, two stable conformers are often predicted: one where the N-H bonds eclipse the S=O bonds and another where they are staggered. kcl.ac.uk For this compound, the key dihedral angle would be C(aryl)-S-N-C(isopropyl). X-ray crystallography of the related N,N-diisopropyl-4-methylbenzenesulfonamide shows that in the solid state, the isopropyl groups are oriented gauche to the aromatic ring. tandfonline.com This suggests that steric hindrance between the bulky isopropyl group(s) and the tolyl group plays a significant role in determining the preferred conformation.

Computational methods like Self-Organising Maps (SOMs) can be used to analyze MD simulation trajectories to identify recurring conformations and the transitions between them, providing a comprehensive map of the accessible conformational space. libretexts.org

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations are an excellent tool for studying these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. researchgate.netrsc.orgresearchgate.net

Simulations can reveal how the solvent shell organizes around the molecule and how this influences the equilibrium between different conformers. For example, MD simulations have been used to study the conformational transitions of peptides in different solvents, showing how solvents like water can induce the formation of specific secondary structures. While specific studies on this compound are lacking, the principles suggest that its conformational landscape is a dynamic equilibrium influenced by the surrounding solvent medium.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scirp.orgscirp.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. The sulfonamide moiety is a well-known pharmacophore found in a wide range of therapeutic agents, making its derivatives, including this compound, interesting candidates for such studies. mdpi.com

Benzenesulfonamide derivatives have been extensively studied as inhibitors of several key enzyme families:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes. tandfonline.comnih.gov Docking studies consistently show that the sulfonamide group coordinates directly to the Zn2+ ion in the active site. tandfonline.comnih.govnih.gov The nitrogen atom of the sulfonamide deprotonates and forms a strong bond with the zinc, while the sulfonyl oxygens form a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II. nih.gov The aryl portion of the molecule typically extends into a hydrophobic pocket, where substitutions can modulate potency and selectivity. tandfonline.com

Cholinesterases (AChE and BuChE): As key targets in Alzheimer's disease, cholinesterases have also been targeted by sulfonamide derivatives. nih.govnih.gov Docking studies of N-phenylsulfonamides have shown that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov Interactions often involve hydrogen bonds with residues like Tyr121 and Ser200, and π-π stacking interactions with aromatic residues like Trp84 and Tyr334. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. nih.gov Docking studies of sulfonamide-containing compounds have identified crucial binding modes within the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Common interactions include hydrogen bonds with key residues in the hinge region, such as Cys919 and Asp1046, and hydrophobic interactions within the kinase pocket. nih.gov

Table 2: Potential Biological Targets for Sulfonamides and Key Interacting Residues

Target Enzyme PDB Code (Example) Key Interactions and Interacting Residues
Carbonic Anhydrase II 5FL4 Coordination with active site Zn2+; H-bonds with Thr199, Thr200. nih.gov
Acetylcholinesterase 1EVE H-bonds with Tyr121, Ser200; π-π stacking with Trp84, Tyr334. scirp.orgnih.gov
VEGFR-2 Kinase 4ASD H-bonds with hinge region (e.g., Cys919, Asp1046); hydrophobic interactions. nih.govnih.gov

Source: Compiled from various molecular docking studies on sulfonamide derivatives. scirp.orgnih.govnih.govnih.govnih.gov

Prediction of Binding Modes and Interaction Networks

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method allows for the elucidation of binding modes and the intricate network of interactions that stabilize the ligand-protein complex.

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of a target protein. The resulting poses are then scored based on a function that estimates the binding affinity. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonamide group of this compound can act as a hydrogen bond acceptor, while the tolyl and isopropyl groups can engage in hydrophobic interactions.

While specific docking studies for this compound are not extensively reported in public literature, insights can be drawn from the crystal structure of the related compound, N,N-diisopropyl-4-methylbenzenesulfonamide. iucr.orgnsf.goviucr.org In this related structure, intramolecular C-H···O hydrogen bonds are observed, and the isopropyl groups are positioned gauche to the aromatic ring. iucr.orgnsf.goviucr.org Such conformational preferences are crucial for understanding how this compound might orient itself within a confined binding pocket.

A hypothetical interaction network for this compound within an enzyme active site could involve the following:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide could participate in hydrogen bonds with amino acid residues like arginine, lysine, or histidine.

Hydrophobic Interactions: The p-tolyl group and the isopropyl substituent would likely be situated in hydrophobic pockets, interacting with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic tolyl ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action, which can be validated through further experimental studies.

Ligand-Protein Interaction Energies

Beyond predicting the binding pose, computational methods can quantify the energetic contributions of these interactions. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are employed to estimate the binding free energy of a ligand to a protein.

These methods calculate the various components of the binding energy, including:

Van der Waals Energy: The attractive and repulsive forces between non-bonded atoms.

Electrostatic Energy: The interactions between charged and polar groups.

Solvation Energy: The energy change associated with the desolvation of the ligand and the protein binding site upon complex formation.

Interaction Energy ComponentHypothetical Value (kcal/mol)
Van der Waals Energy-35.5
Electrostatic Energy-20.1
Solvation Energy+25.3
Total Binding Energy (ΔG) -30.3

This table is for illustrative purposes only and does not represent experimental data.

Such calculations are pivotal in lead optimization, as they allow for the comparative assessment of different analogs and the rational design of compounds with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. jbclinpharm.orgnih.govresearchgate.netresearchgate.netmedwinpublishers.com These models are built using molecular descriptors, which are numerical representations of a molecule's structure and properties.

For a series of sulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. jbclinpharm.orgnih.govresearchgate.net The model would take the form of a mathematical equation:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Relevant descriptors for this compound and related compounds might include:

Topological Descriptors: Molecular connectivity indices, shape indices.

Electronic Descriptors: Dipole moment, partial charges on atoms.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Steric Descriptors: Molecular volume, surface area.

A hypothetical QSAR model for a series of benzenesulfonamides is presented below. The coefficients indicate the relative importance of each descriptor in determining the biological activity.

DescriptorCoefficient
LogP+0.5
Dipole Moment-0.2
Molecular Weight+0.1
Intercept 2.5

This table represents a hypothetical QSAR model and is for illustrative purposes only.

Such models are instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.netdergipark.org.trnih.govjocms.org In silico ADME prediction has become an essential component of modern drug discovery, enabling the early identification of compounds with unfavorable pharmacokinetic profiles. nih.govresearchgate.netdergipark.org.trnih.govjocms.org

Various software platforms can predict a wide range of ADME properties for a given chemical structure. For this compound, a predicted ADME profile might look like the following:

ADME PropertyPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitionNon-inhibitor
CYP3A4 InhibitionInhibitor
Excretion
Renal ClearanceLow

This table contains hypothetical predicted ADME properties for this compound and is for illustrative purposes only.

These predictions are based on models derived from large datasets of experimental results. nih.govresearchgate.net For example, high lipophilicity, often indicated by a high LogP value, can correlate with high plasma protein binding and low renal clearance. The predicted inhibition of specific cytochrome P450 (CYP) enzymes is crucial for assessing the potential for drug-drug interactions. nih.gov These in silico profiles help in the design of more efficient experimental studies and in the selection of drug candidates with a higher probability of success in clinical development.

Research Findings and Applications

X-ray Crystallography Studies of this compound and Related Derivatives

While a specific crystal structure for this compound is not extensively detailed in the reviewed literature, a wealth of information can be gleaned from the crystallographic analysis of its close derivatives, such as N,N-diisopropyl-4-methylbenzenesulfonamide and 4-methyl-N-propylbenzenesulfonamide. These studies provide a robust framework for understanding the structural characteristics of the title compound.

For instance, the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide reveals that it crystallizes in the monoclinic space group Pc, with two independent molecules in the asymmetric unit. iucr.orgnih.gov This feature of having multiple molecules in the asymmetric unit is also observed in the crystal structure of 4-methyl-N-propylbenzenesulfonamide. nsf.govnsf.gov The fundamental bond lengths and angles within the sulfonamide core are consistent across these related structures. In N,N-diisopropyl-4-methylbenzenesulfonamide, the S=O bond lengths range from 1.433(3) to 1.439(3) Å, the S–N bond lengths are approximately 1.622(3) and 1.624(3) Å, and the S–C bond lengths are 1.777(3) and 1.773(4) Å. iucr.orgnih.gov Similarly, for 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths are in the range of 1.428(2) to 1.441(2) Å, with S-C and S-N bond lengths of 1.766(3) Å and ~1.620 Å, respectively. nsf.govnsf.gov

Selected Crystallographic Data for N-Substituted-4-methylbenzenesulfonamide Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupMolecules per Asymmetric Unit (Z')Reference
N,N-diisopropyl-4-methylbenzenesulfonamideC13H21NO2SMonoclinicPc2 iucr.orgnih.gov
4-methyl-N-propylbenzenesulfonamideC10H15NO2S--2 nsf.govnsf.gov
N-allyl-4-methylbenzenesulfonamideC10H13NO2S--- nsf.gov

The crystal packing of N-substituted-4-methylbenzenesulfonamides is predominantly governed by a network of non-covalent interactions, which dictates the formation of their supramolecular architecture. In derivatives where a hydrogen atom is present on the sulfonamide nitrogen, such as 4-methyl-N-propylbenzenesulfonamide, strong intermolecular N–H···O hydrogen bonds are a defining feature. nsf.govnsf.gov These interactions link molecules into intricate three-dimensional networks. nsf.govnsf.gov

In addition to classical hydrogen bonds, weaker C–H···O hydrogen bonds and C–H···π interactions play a crucial role in the solid-state assembly. In the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide, both intramolecular and intermolecular C–H···O hydrogen bonds are observed. iucr.orgnih.gov The intramolecular interaction occurs between methyl hydrogens of an isopropyl group and a nearby sulfonamide oxygen atom. iucr.orgnih.govresearchgate.net The intermolecular C–H···O and C–H···π interactions further link the molecules, creating stable, extended structures. iucr.orgnih.gov Similarly, in N-allyl-4-methylbenzenesulfonamide, intermolecular N–H···O hydrogen bonds lead to the formation of centrosymmetric dimers, which are then connected into ribbons through offset π–π interactions. nsf.gov These varied interactions highlight the complexity and specificity of the molecular recognition events that guide the crystal packing.

Conformational analysis in the solid state, derived from X-ray crystallographic data, reveals specific spatial arrangements of the substituents around the sulfonamide core. A recurrent conformational motif in N-alkyl-4-methylbenzenesulfonamide derivatives is the orientation of the alkyl group. When viewed down the S–N bond, the isopropyl groups in N,N-diisopropyl-4-methylbenzenesulfonamide are observed to be in a gauche conformation relative to the aromatic ring. iucr.orgnih.govresearchgate.net This gauche arrangement is also found for the propyl group in 4-methyl-N-propylbenzenesulfonamide when viewed down the N-S bond. nsf.govnsf.gov

The conformation is further defined by specific torsion angles. For example, in N-allyl-4-methylbenzenesulfonamide, the C–N–S–C torsion angle involving the sulfonamide moiety is reported as -61.0(2)°. nsf.gov In a related pyrrolidine (B122466) derivative, the N-C bonds of the pyrrolidine ring are oriented gauche to the S-C bond with torsion angles of -65.6(2)° and 76.2(2)°. nsf.gov These preferred conformations in the solid state are the result of minimizing steric hindrance and optimizing the intramolecular and intermolecular interactions within the crystal lattice.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in the class of sulfonamide drugs. nih.govacs.org These different crystalline forms, or polymorphs, can exhibit different physicochemical properties. The formation of various stable supramolecular motifs, facilitated by multiple hydrogen bond donor and acceptor sites on the sulfonamide molecule, is a key reason for the prevalence of polymorphism in this class of compounds. acs.org

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another important aspect of the solid-state chemistry of sulfonamides. acs.orgnih.gov This technique is often employed to modify the properties of an active pharmaceutical ingredient. researchgate.net Sulfonamides are considered excellent candidates for forming co-crystals, often utilizing the persistent N–H···O hydrogen bond between the sulfonamide NH donor and a suitable acceptor. acs.org

While these phenomena are common for sulfonamides, a specific investigation into the polymorphism or co-crystallization of this compound was not found in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound in solution. ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of the hydrogen and carbon atoms within the molecule.

While a dedicated publication detailing the NMR spectra of this compound is not available, data from closely related analogs and general knowledge of sulfonamide spectra allow for an accurate prediction of the expected chemical shifts. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
Atom/GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Toluene-CH₃~2.4~21.5
Aromatic-H (ortho to SO₂)~7.7-7.8~127.0-127.5
Aromatic-H (ortho to CH₃)~7.2-7.3~129.5-130.0
Isopropyl-CH~3.5-3.8 (multiplet)~48-50
Isopropyl-CH₃~1.1-1.2 (doublet)~23-24
Sulfonamide-NH~4.5-5.5 (broad singlet/doublet)N/A
Aromatic-C (ipso to CH₃)N/A~143-144
Aromatic-C (ipso to SO₂)N/A~137-138

Note: The data in this table are predicted values based on analogous compounds reported in the literature and general NMR principles. rsc.orgrsc.org

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be used to confirm the connectivity within the isopropyl group and the coupling between the aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the isopropyl group to the sulfonamide nitrogen and the toluenesulfonyl group to the same nitrogen.

While no specific 2D NMR studies were found for this compound, these techniques represent the standard methodology for complete structural characterization of such organic compounds. nsf.govnih.gov

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying materials in their solid form, providing information that is complementary to X-ray crystallography. It is particularly useful for characterizing materials that may be disordered, amorphous, or for which suitable single crystals cannot be obtained.

In the context of this compound, ssNMR could be used to investigate polymorphism. nih.gov Since different polymorphs have different crystal packing and molecular conformations, they will give rise to distinct ssNMR spectra. Furthermore, ssNMR can probe the dynamics of the molecule in the solid state, such as the rotation of the methyl groups or conformational exchange of the isopropyl group. Although no specific solid-state NMR studies on this compound were identified, its application would be a logical step in a thorough solid-state characterization of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insightsresearchgate.netpitt.eduresearchgate.net

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectra for this compound reveal key vibrations corresponding to the sulfonyl group, the N-H bond, the isopropyl moiety, and the p-substituted aromatic ring.

The sulfonamide group (SO₂NH) is central to the molecule's identity. Its presence is definitively confirmed by strong, characteristic absorption bands for the S=O stretching vibrations. Typically, the asymmetric stretching (νₐₛ SO₂) appears at a higher frequency than the symmetric stretching (νₛ SO₂). For sulfonamides, these bands are generally observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net Another key indicator for this class of compounds is the N-S stretching vibration, which is expected to appear in the 935-875 cm⁻¹ region. researchgate.net

The N-H group provides a distinct signal, with its stretching vibration appearing as a moderate to sharp band in the 3300-3200 cm⁻¹ region in the infrared spectrum. The exact position and shape of this band can offer insights into the extent of intermolecular hydrogen bonding in the solid state or in solution.

The hydrocarbon portions of the molecule also yield characteristic signals. The isopropyl group is identified by its C-H stretching vibrations, which are typically observed between 2985 cm⁻¹ and 2870 cm⁻¹. pitt.edu The aromatic ring of the tosyl group shows C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The p-disubstitution pattern on the benzene (B151609) ring is further suggested by the presence of specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on established group frequencies from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy Type
N-H StretchAmine (secondary)3300 - 3200FT-IR
Aromatic C-H StretchAromatic Ring3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (asymmetric & symmetric)Isopropyl Group2985 - 2870FT-IR, Raman
Asymmetric S=O Stretch (νₐₛ)Sulfonyl (SO₂)1370 - 1330FT-IR, Raman
Symmetric S=O Stretch (νₛ)Sulfonyl (SO₂)1180 - 1160FT-IR, Raman
N-S StretchSulfonamide935 - 875FT-IR
Aromatic C=C StretchAromatic Ring1600 - 1450FT-IR, Raman
SO₂ ScissoringSulfonyl (SO₂)600 - 520FT-IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysislibretexts.orgresearchgate.netnist.gov

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₅NO₂S), the exact molecular weight is 213.08 g/mol , leading to an expected molecular ion peak (M⁺˙) at m/z 213 in the electron ionization (EI) mass spectrum.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. libretexts.org The fragmentation of this compound is dominated by cleavages at the bonds adjacent to the heteroatoms (sulfur and nitrogen) and the stable aromatic ring. One of the most prominent and diagnostic fragmentation pathways for p-toluenesulfonamides is the cleavage of the S-N bond. This cleavage results in the formation of a highly stable tosyl cation ([CH₃C₆H₄SO₂]⁺), which produces a strong signal at m/z 155. The detection of this fragment is a clear indicator of the p-toluenesulfonyl substructure.

Another significant fragmentation involves the cleavage of the C-S bond between the aromatic ring and the sulfonyl group, leading to a fragment corresponding to the toluene (B28343) cation (or its tropylium (B1234903) rearrangement) at m/z 91.

Alpha-cleavage is a common fragmentation pathway for amines and is expected to occur at the N-isopropyl group. miamioh.edu The loss of a methyl radical (•CH₃) from the isopropyl group would result in a fragment ion at m/z 198 (M-15). The complete loss of the isopropyl group as a radical (•CH(CH₃)₂) leads to a fragment at m/z 170.

The table below details the principal expected fragments for this compound in an EI mass spectrum.

m/z ValueProposed Fragment IonFragmentation Pathway
213[C₁₀H₁₅NO₂S]⁺˙Molecular Ion (M⁺˙)
198[M - CH₃]⁺α-cleavage: Loss of a methyl radical from isopropyl
170[CH₃C₆H₄SO₂NH]⁺Loss of an isopropyl radical
155[CH₃C₆H₄SO₂]⁺Cleavage of the S-N bond (Tosyl cation)
91[C₇H₇]⁺Cleavage of the Ar-S bond (Tropylium ion)

Applications in Chemical Research and Development Non Clinical Focus

N-Isopropyl-4-methylbenzenesulfonamide as a Synthetic Reagent or Intermediate

As a chemical intermediate, this compound serves as a foundational component for creating more elaborate chemical structures. The nitrogen atom of the sulfonamide can be further functionalized, and the entire moiety can be incorporated into larger molecular frameworks.

This compound is a secondary sulfonamide, meaning its nitrogen atom bears a single hydrogen (when deprotonated), making it an ideal substrate for N-alkylation reactions to generate tertiary sulfonamides. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. One documented application involves using inactive ethers as alkylating reagents for the N-alkylation of sulfonamides like this compound. patsnap.comthermofisher.com

The parent compound, p-toluenesulfonamide (B41071), provides a well-studied model for the types of N-alkylation reactions applicable to its N-isopropyl derivative. sigmaaldrich.com Traditional methods often involve the reaction of the sulfonamide anion (formed by deprotonation with a base) with an alkyl halide. ncats.io More modern and efficient methods have also been developed. For instance, a "borrowing hydrogen" approach using a manganese catalyst allows for the N-alkylation of sulfonamides with alcohols, which are considered green and readily available alkylating agents. This process generates water as the only byproduct.

A two-step synthetic process is often employed where a primary amine is first reacted with 4-methylbenzenesulfonyl chloride to produce a secondary sulfonamide, which is then subjected to a second alkylation (a benzylation in the referenced study) to yield a fully substituted tertiary sulfonamide. nsf.gov This modular approach allows for the systematic construction of diverse sulfonamide libraries.

Table 1: Selected N-alkylation Methods for Sulfonamide Synthesis

Method Alkylating Agent Catalyst/Reagents Key Features
Classical Alkylation Alkyl Halides (e.g., Benzyl Bromide) Base (e.g., NaOH) A traditional, widely used method for forming C-N bonds. nsf.gov
Ether Alkylation Inactive Ethers Specific activating conditions Utilizes ethers as the source of the alkyl group. thermofisher.com
Borrowing Hydrogen Alcohols Manganese or Ruthenium Catalysts High atom economy; generates water as the sole byproduct.

| FeCl₃-Catalyzed Substitution | Benzylic/Allylic Alcohols | Ferric Chloride (FeCl₃) | Direct substitution reaction applicable to the parent p-toluenesulfonamide. sigmaaldrich.com |

The p-toluenesulfonamide framework is a versatile building block in organic synthesis, prized for its stability and predictable reactivity. patsnap.comchemicalbook.com This utility extends to this compound, which can serve as a precursor for more complex and often biologically relevant molecules. The sulfonamide group can act as a protecting group for amines or as a director for subsequent chemical transformations. patsnap.com

For example, p-toluenesulfonamide has been used as a key precursor in the synthesis of heterocyclic compounds like ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. sigmaaldrich.comncats.iothermofisher.com The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates how a simple primary amine-derived sulfonamide can be sequentially alkylated to build a more complex, multi-substituted molecule, highlighting the value of the sulfonamide as a scaffold. nsf.gov Furthermore, the 4-methylbenzylamine-4-methylbenzenesulfonamide moiety, which is structurally analogous, is found within a potent and selective kappa opioid receptor (KOR) antagonist, illustrating the role of this chemical scaffold in constructing neurologically active compounds. nih.gov

Table 2: Examples of Complex Molecules from Toluenesulfonamide Building Blocks

Starting Material Synthetic Target Significance of Target Reference
p-Toluenesulfonamide Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate Heterocyclic compound synthesis sigmaaldrich.com
4-Methylbenzylamine + p-Toluenesulfonyl Chloride 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide Structural motif in a KOR antagonist nih.gov

Chemical Biology Probes and Tools for Mechanistic Studies

In chemical biology, small molecules are indispensable tools for probing biological systems. While direct studies featuring this compound are not prevalent, the p-toluenesulfonamide scaffold is a common feature in molecules designed for such purposes.

To study how a molecule interacts with its biological target (e.g., a protein), chemists often synthesize analogues bearing a detectable label. This can be a fluorescent tag, a radioactive isotope, or a "click handle"—a small, reactive group like an alkyne or azide (B81097) that allows for easy attachment of other molecules.

A relevant strategy involves the development of ligand-directed labeling probes for G protein-coupled receptors (GPCRs). nih.gov In one study, a sulfonamide-containing molecule was transformed into a reactive probe by converting the sulfonamide into an N-acyl-N-alkyl sulfonamide (NASA) warhead. This probe also incorporated an alkyne group as a click handle. The probe was designed to bind to its target receptor, where a nearby nucleophilic amino acid on the protein would attack the probe, leading to the covalent attachment of the alkyne reporter group to the receptor. nih.gov This general design principle—incorporating a reactive electrophile and a bioorthogonal handle onto a core scaffold—could be applied to this compound to create specific probes for its biological targets.

Sulfonamide-containing compounds are well-known enzyme inhibitors, and studying their mechanism of inhibition provides insight into enzyme function. For example, derivatives of p-toluenesulfonamide have been synthesized and studied as inhibitors of carbonic anhydrase and butyrylcholinesterase, helping to map the active sites and functional requirements of these enzymes. ncats.iodrugbank.com

Additionally, mechanistic studies have been performed on how the body processes these compounds. An in vitro study on p-toluenesulfonamide (PTS) investigated its metabolism by cytochrome P450 (CYP450) enzymes in rat liver microsomes. nih.gov The research identified that specific isoforms, namely CYP2C7, CYP2D1, and CYP3A2, were likely involved in its metabolism. By using known inhibitors of these enzymes, the study further elucidated the nature of the interaction, finding, for example, that the inhibitor quinidine (B1679956) acted in a noncompetitive manner. nih.gov Such studies are crucial for understanding metabolic pathways and potential drug-drug interactions, and similar approaches could be used for this compound to map its metabolic fate.

Potential in Materials Science and Polymer Chemistry

The properties of the p-toluenesulfonamide group are also exploited in materials science. The parent compound, p-toluenesulfonamide, is used as a plasticizer for thermosetting resins such as phenolic, melamine, and urea-formaldehyde resins, and as a curing agent for epoxy resins. chemicalbook.com It is also used as a brightener in nickel plating processes. google.com

In more advanced applications, the sulfonamide moiety can be incorporated into functional materials. For example, sodium p-toluenesulfonate has been used as a doping salt in the electrochemical synthesis of polypyrrole biofilms. researchgate.net These doped conductive polymer films were investigated for their properties as electrical charge accumulators, demonstrating that the toluenesulfonate (B8598656) anion plays a role in the electrochemical properties and stability of the material. researchgate.net

While direct polymerization of this compound is not widely reported, polymers containing N-isopropyl groups, such as poly(N-isopropylacrylamide) (PNIPAM), are a major class of "smart" polymers. These materials exhibit thermoresponsive behavior, undergoing a phase transition in water at a specific temperature. Research into related structures, like poly(N-isopropyl,N-methylacrylamide), aims to fine-tune these thermoresponsive properties for various applications. rsc.org This suggests that incorporating the this compound moiety into a polymer backbone or as a side chain could be a strategy to create novel materials combining the thermal stability and plasticizing effects of the sulfonamide group with the responsive properties conferred by the N-isopropyl group.

Applications in Agrochemical Research

The sulfonamide functional group is a cornerstone in the development of certain classes of herbicides. These compounds typically function by inhibiting essential biochemical pathways in susceptible plants, leading to their growth inhibition and eventual death.

Herbicidal Activity of Sulfonamides

A significant family of herbicides, the sulfonylureas, and other sulfonamide-based herbicides, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). orst.edunih.govunl.edu This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential building blocks for proteins and are vital for plant growth and development. orst.eduunl.edu By blocking the action of ALS, these herbicides halt the production of these amino acids, leading to a cessation of cell division and growth in sensitive plant species. orst.edu Injury symptoms in affected plants, such as stunting and chlorosis, typically develop over one to two weeks. orst.edu

While this compound itself is not listed as a commercial herbicide, its chemical structure is a component of more complex molecules that exhibit herbicidal properties. It can be considered a potential building block or intermediate in the synthesis of novel agrochemicals. The presence of the benzenesulfonamide (B165840) core is a key feature in many active compounds. Researchers in agrochemical synthesis may utilize such structures as a starting point for creating new derivatives with enhanced efficacy, selectivity, or improved environmental profiles.

For instance, the synthesis of novel benzenesulfonamide derivatives incorporating other heterocyclic rings has been a strategy to develop new antimicrobial and herbicidal agents. nih.gov The general structure of this compound provides a scaffold that can be chemically modified to explore new potential agrochemicals.

General Characteristics of Sulfonamide-Based Herbicides
CharacteristicDescriptionReference
Mode of ActionInhibition of the enzyme Acetolactate Synthase (ALS), preventing the biosynthesis of essential branched-chain amino acids. orst.edunih.govunl.edu
Target WeedsEffective against a range of annual and perennial broadleaf weeds and grasses. orst.edu
ApplicationCan be soil-applied or foliar-applied. orst.edu
SymptomsSlow development of symptoms (1-2 weeks), including stunting, chlorosis (yellowing), and gradual plant death. orst.eduk-state.edu

Analytical Chemistry Applications for Research Purposes

In the field of analytical chemistry, specific and well-characterized compounds are essential for method development, validation, and as reference standards. While there is a lack of specific documented use of this compound as an analytical reagent for research purposes, the broader class of sulfonamides is subject to various analytical techniques.

The analysis of sulfonamides is crucial in various fields, including environmental monitoring and pharmaceutical quality control. slideshare.netquora.com Consequently, a range of analytical methods have been developed for their detection and quantification. These methods could theoretically be applied to this compound or it could be used as a reference material in the analysis of structurally related compounds.

Common analytical techniques for the analysis of sulfonamides include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying sulfonamides. quora.com These are often coupled with various detectors, such as UV-Visible spectrophotometry or mass spectrometry (MS), for enhanced sensitivity and specificity. quora.com

Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative analysis of sulfonamides, often after a color-forming reaction such as diazotization. slideshare.net

Titrimetric Methods: Non-aqueous titrations and redox titrations are classical methods that have been applied to the assay of sulfonamides. slideshare.netacs.org

Fluorimetry: Some sulfonamides or their derivatives can be analyzed using fluorimetry, which offers high sensitivity. slideshare.net

Given its structure, this compound could serve as a model compound in research aimed at developing new analytical methods for sulfonamides. For example, it could be used to optimize chromatographic separation conditions or to study the fragmentation patterns of N-alkylated benzenesulfonamides in mass spectrometry.

Potential Analytical Methods for this compound
Analytical TechniquePotential Application for this compoundReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification; method development for related sulfonamides. quora.com
Gas Chromatography (GC)Analysis of volatile derivatives or the compound itself if sufficiently stable. quora.com
Mass Spectrometry (MS)Structural elucidation and sensitive detection when coupled with chromatography. quora.com
UV-Visible SpectrophotometryQuantitative analysis, potentially after derivatization. slideshare.net

Future Directions and Research Gaps

Exploration of Novel Biological Targets for N-Isopropyl-4-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of numerous pharmacologically active compounds, known for a wide array of biological activities. nih.gov While the specific biological targets of this compound remain largely unexplored, the activities of structurally similar molecules provide a roadmap for future investigations. Research on related N-substituted 4-methylbenzenesulfonamides has identified several potential areas of interest.

For instance, N-benzyl-p-toluenesulfonamide (BTS) is a known inhibitor of the ATPase activity of skeletal myosin II, a key protein in muscle contraction. nih.gov Additionally, the 4-methylbenzylamine-4-methylbenzenesulfonamide moiety is a component of potent and selective kappa opioid receptor (KOR) antagonists. nih.gov Other related sulfonamide structures have been investigated for their roles as inhibitors of enzymes such as γ-secretase, which is implicated in Alzheimer's disease, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). iucr.orgnsf.gov

A significant research gap exists in screening this compound against these and other biological targets. Future research should involve comprehensive in-vitro and in-vivo studies to determine if the N-isopropyl substitution confers any unique activity or selectivity. High-throughput screening campaigns against diverse enzyme and receptor panels could reveal unexpected biological functions, opening new chapters in the medicinal chemistry of this compound.

Development of Asymmetric Synthesis and Enantioselective Approaches

The synthesis of sulfonamides is well-established, often involving the reaction of a sulfonyl chloride with an amine. nih.govacs.org However, if this compound or its derivatives are found to have specific interactions with chiral biological systems, the development of enantioselective synthetic methods will become critical. The two enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. nih.gov

Recent advances in catalysis offer promising strategies for the asymmetric synthesis of chiral sulfonamides. These methods, while not yet applied specifically to this compound, represent a clear future direction. Key areas of development include:

Palladium-Catalyzed Asymmetric Synthesis : Research has demonstrated the successful enantioselective synthesis of N-C axially chiral sulfonamides through Pd-catalyzed N-allylation. acs.orgnih.govelsevierpure.com These reactions can achieve high enantiomeric excess (up to 95% ee) using chiral ligands like the (S,S)-Trost ligand. acs.org

Rhodium-Catalyzed Asymmetric Synthesis : For creating chirality at the sulfur atom, rhodium-catalyzed asymmetric S-alkylation of sulfenamides has been developed, yielding products with enantiomeric ratios up to 98:2. nih.gov

Atroposelective Hydroamination : A palladium-catalyzed atroposelective hydroamination of allenes has been developed to construct axially chiral sulfonamides, a strategy that could be adapted for specific structural targets. acs.org

The table below summarizes some of the catalytic systems that could be explored for the asymmetric synthesis of chiral derivatives of this compound.

Catalytic SystemReaction TypePotential ApplicationKey Findings
(allyl-PdCl)₂ / (S,S)-Trost LigandEnantioselective N-AllylationSynthesis of N-C axially chiral sulfonamidesAchieves up to 95% enantiomeric excess for bulky sulfonamides. acs.org
Pd₂dba₃ / Chiral LigandsAtroposelective HydroaminationConstruction of axially chiral sulfonamides from allenesEnables synthesis of diverse axially chiral sulfonamides and anilides. acs.org
Chiral Rhodium CatalystAsymmetric S-Alkylation of SulfenamidesSynthesis of sulfoximines with a chiral sulfur centerProduces high yields and enantiomeric ratios (up to 98:2). nih.gov

Future work should focus on adapting these state-of-the-art catalytic methods to produce enantiomerically pure forms of this compound derivatives, enabling a more precise investigation of their biological properties.

Advanced Spectroscopic Techniques for Dynamic Structural Information

While standard spectroscopic techniques and X-ray crystallography provide a static picture of molecular structure, understanding the dynamic behavior of this compound in solution is crucial for predicting its interactions and reactivity. The conformation of the molecule, particularly the rotation around the S-N bond, can significantly influence its properties.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating such conformational changes. Studies on other functionalized sulfonamides have successfully used variable-temperature (VT) NMR to quantify the energy barriers of restricted bond rotations. tandfonline.com For example, in a functionalized sulfonamide phosphonate (B1237965) diester, a dynamic NMR effect was observed due to restricted rotation around the C-N bond, with a calculated free energy of activation (ΔG‡) of 75.6 ± 2 kJ/mol. tandfonline.com

Future research should employ dynamic NMR studies on this compound to understand the rotational barriers around its S-N bond and the conformational preferences of the isopropyl group. This data is critical for computational modeling and for understanding how the molecule might bind to a biological target. Furthermore, advanced techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed insights into the through-bond and through-space correlations, respectively, helping to build a comprehensive picture of its three-dimensional structure and dynamics in solution. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from property prediction to de novo molecular design. sapiosciences.com For this compound, these computational tools offer a significant opportunity to accelerate research and overcome experimental limitations.

A key research gap is the lack of predictive models for the specific properties of this compound. Future research should focus on developing and applying ML models for:

Property Prediction : ML models, such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be trained on datasets of known sulfonamides to predict various properties of new compounds. researchgate.net This includes predicting biological activity, physicochemical properties (like solubility and permeability), and potential toxicity. Recent work has shown high accuracy in predicting sulfonamide-like molecules and their adsorption behaviors. researchgate.netnih.gov

De Novo Design : Generative AI models can design novel derivatives of this compound with optimized properties. tandfonline.com By defining a desired target profile (e.g., high affinity for a specific enzyme, low toxicity), these models can suggest new molecular structures for synthesis and testing.

Reaction Prediction : Machine learning can also be applied to predict the outcomes and optimal conditions for chemical reactions, aiding in the development of efficient synthetic routes. rsc.org

The table below illustrates the performance of different ML models in predicting sulfonamide properties, highlighting the potential of these approaches.

Machine Learning ModelApplicationReported Accuracy
Artificial Neural Network (ANN)Detecting sulfonamide-like molecules99.55%
Random Forest (RF)Detecting sulfonamide-like molecules99.30%
Support Vector Machine (SVM)Detecting sulfonamide-like molecules99.33%
Extreme Gradient Boosting (with WGAN)Predicting sulfonamide adsorption on biocharImproved performance over model without data augmentation

Data sourced from studies on general sulfonamide classes. researchgate.netnih.gov

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space around this compound, prioritizing the most promising candidates for further experimental investigation.

Expanding Applications in Emerging Interdisciplinary Fields

The unique chemical properties of the sulfonamide group suggest that this compound could find applications beyond traditional medicinal chemistry. Two promising interdisciplinary fields are environmental chemistry and sustainable catalysis.

Environmental Chemistry : Sulfonamides are a class of antibiotics that are frequently detected as environmental contaminants in water sources. mdpi.com Research is increasingly focused on their remediation. Machine learning models are being developed to predict the adsorption of sulfonamide antibiotics by materials like biochar. nih.govresearchgate.net Future studies could investigate the specific adsorption behavior of this compound and its potential degradation pathways in the environment. Furthermore, enzyme-mediated bioremediation using laccases shows potential for degrading sulfonamide residues, and the efficacy of this method on this compound could be a valuable area of research. mdpi.com

Sustainable Catalysis : The development of environmentally friendly and reusable catalysts is a major goal of green chemistry. Recent research has shown that sulfonamide-functionalized magnetic nanoparticles can act as highly efficient and recyclable catalysts for various organic reactions, such as the synthesis of propargylamines and 1,8-dioxo-octahydroxanthenes. acs.org A significant future direction would be to synthesize and test this compound-functionalized materials as novel catalysts. Their performance in promoting multicomponent reactions or other important chemical transformations could lead to more sustainable industrial processes. acs.org

Exploring these applications will not only broaden the utility of this compound but also contribute to solving pressing challenges in environmental science and green chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Isopropyl-4-methylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting 4-methylbenzenesulfonyl chloride with isopropylamine in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature, yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), using triethylamine as a base to scavenge HCl, and monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purification via recrystallization from ethanol/water (70:30) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 60:40; flow rate 1 mL/min; UV detection at 254 nm) to assess purity (>98%).
  • NMR (¹H and ¹³C) to confirm structure: Key signals include aromatic protons (δ 7.2–7.8 ppm), isopropyl CH (δ 1.2–1.4 ppm), and sulfonamide NH (δ 5.8 ppm, broad).
  • FT-IR for functional groups (S=O stretch at ~1350 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration), test concentrations from 1–256 µg/mL, and measure MIC (minimum inhibitory concentration) after 18–24 hours. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. Synergistic effects can be tested with checkerboard assays .

Advanced Research Questions

Q. What strategies are recommended for studying the environmental persistence and microbial degradation of this compound?

  • Methodological Answer : Conduct microcosm experiments using soil/water samples spiked with the compound (10–100 ppm). Monitor degradation via LC-MS/MS (MRM transitions for parent and metabolites). Use 16S rRNA sequencing to identify degradative microbiota (e.g., Pseudomonas spp.). For pathway elucidation, employ stable isotope probing (¹³C-labeled compound) and detect intermediates like 4-methylbenzoic acid. Address contradictory data by comparing aerobic vs. anaerobic conditions and pH effects (pH 5–9) .

Q. How can computational methods like molecular docking or QSAR modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydropteroate synthase for antimicrobial activity). Prepare the ligand (derivative) and receptor (PDB ID: 1AJ0) with optimized protonation states. Validate docking poses with MD simulations (GROMACS, 100 ns).
  • QSAR : Build a dataset of derivatives with substituent variations (e.g., halogenation at the benzene ring). Calculate descriptors (logP, polar surface area) using ChemAxon. Train a model with Random Forest (R² >0.85) to predict IC50 values .

Q. What experimental approaches resolve discrepancies in reported sulfonamide reactivity under varying catalytic conditions?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures (25–80°C) in cross-coupling reactions. Use DOE (Design of Experiments) to identify critical factors. For example, a 2³ factorial design can optimize Suzuki-Miyaura coupling yields. Validate reproducibility with three independent trials and characterize byproducts via GC-MS. Conflicting data often arise from trace moisture or oxygen; thus, rigorous anhydrous/anaerobic protocols are essential .

Data Analysis and Validation

Q. How should researchers address inconsistencies in chromatographic data when quantifying this compound in complex matrices?

  • Methodological Answer : Apply matrix-matched calibration to correct for ion suppression/enhancement in LC-MS. For example, spike blank environmental samples (e.g., wastewater) with known concentrations (1–100 ng/mL) and compare slopes with solvent-based standards. Use tandem mass spectrometry (MS/MS) to confirm peaks, and validate with standard addition methods (recovery 85–115%). Outliers may require cleanup steps like SPE (C18 cartridges) .

Q. What crystallographic techniques elucidate the solid-state structure and hydrogen-bonding networks of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation from acetone. Collect XRD data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure using SHELX and refine with Olex2. Key findings include intermolecular N-H···O and C-H···π interactions. Compare packing motifs with related sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) to identify steric effects from the isopropyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.